Generation of Potent Anticancer Leads: Pyrazoline Derivatives Bearing the 3-Fluoro-4-methoxyphenyl Moiety Exhibit Single-Digit Micromolar Cytotoxicity
Hydroxypyrazoline derivatives synthesized from a precursor containing the 3-fluoro-4-methoxyphenyl group have demonstrated potent in vitro cytotoxicity against breast cancer cell lines. A key compound from this series (referred to as '139') achieved IC50 values of 2.45 μM against MCF-7 cells and 1.86 μM against MDA-MB-231 cells [1]. This performance is highly relevant for procurement decisions, as it provides a tangible benchmark for the biological potential of compounds derived from this specific building block.
| Evidence Dimension | In vitro cytotoxicity against human cancer cell lines (IC50) |
|---|---|
| Target Compound Data | 2.45 μM (MCF-7), 1.86 μM (MDA-MB-231) |
| Comparator Or Baseline | Reference drug Doxorubicin: 0.91 μM (MCF-7), 1.08 μM (MDA-MB-231) |
| Quantified Difference | Compound 139 is approximately 2.7-fold less potent than doxorubicin against MCF-7 and 1.7-fold less potent against MDA-MB-231, but represents a promising new chemical scaffold for lead optimization. |
| Conditions | In vitro cell viability assay on MCF-7 and MDA-MB-231 human breast cancer cell lines. |
Why This Matters
This data quantifies the potent anticancer activity achievable with derivatives of this specific building block, guiding medicinal chemists in selecting it for focused library synthesis against breast cancer targets.
- [1] Ansari, M. I., et al. (2015). Synthesis and pharmacological evaluation of some new fluorine containing hydroxypyrazolines as potential anticancer and antioxidant agents. European Journal of Medicinal Chemistry. Cited in: A comprehensive review on pyrazoline based heterocyclic hybrids as potent anticancer agents, European Journal of Medicinal Chemistry Reports, 2022. View Source
